Ethyl 2,3-dimethylquinoxaline-6-carboxylate
Overview
Description
Ethyl 2,3-dimethylquinoxaline-6-carboxylate is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dimethylquinoxaline-6-carboxylate typically involves the condensation of 2,3-dimethylquinoxaline with ethyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dimethylquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science .
Scientific Research Applications
Ethyl 2,3-dimethylquinoxaline-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2,3-dimethylquinoxaline-6-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication and protein synthesis.
Pathways Involved: It can inhibit key pathways such as tyrosine kinase and C-MET kinase, leading to the induction of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Ethyl 2,3-dimethylquinoxaline-6-carboxylate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2,3-dimethoxynaphthalene-6-carboxylate: Contains a naphthalene ring instead of a quinoxaline ring.
Ethyl 2,3-dichloroquinoxaline-6-carboxylate: Contains chlorine substituents on the quinoxaline ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2,3-dimethylquinoxaline-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-4-17-13(16)10-5-6-11-12(7-10)15-9(3)8(2)14-11/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUQPOGWJUMYLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC(=C(N=C2C=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331553 | |
Record name | ethyl 2,3-dimethylquinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728842 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32388-06-0 | |
Record name | ethyl 2,3-dimethylquinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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